Ethyl 2-(diphenoxyphosphoryl)acetate

Übersicht

Beschreibung

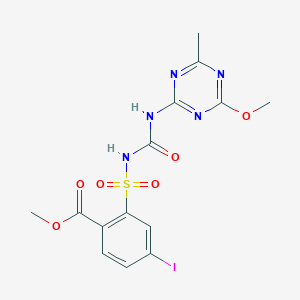

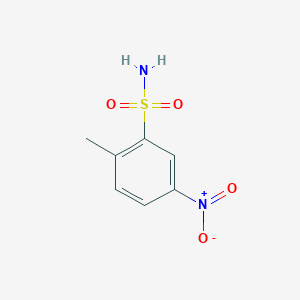

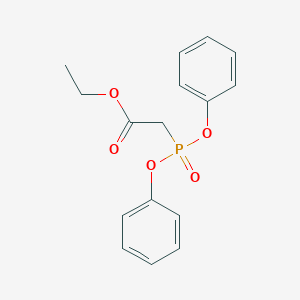

Ethyl 2-(diphenoxyphosphoryl)acetate, also known as Ando's phosphonate, is a chemical compound with the molecular formula C16H17O5P and a molecular weight of 320.28. It is a colorless oil that is soluble in tetrahydrofuran (THF) and acetonitrile (MeCN), and slightly soluble in diethyl ether (Et2O) and toluene. This compound is commercially available and is used as a reagent in organic synthesis, particularly in the Horner–Wadsworth–Emmons reaction to synthesize α,β-unsaturated esters .

Synthesis Analysis

Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized in a two-step process starting from triethyl phosphonoacetate. The first step involves the use of phosphorus pentachloride (PCl5) and phenol, resulting in a 60% overall yield. Alternative synthetic routes include acylation of diphenyl methylphosphonate or nucleophilic substitution of ethyl bromoacetate with diphenylphosphite or ethyl diphenylphosphite. The purification of the synthesized compound is typically achieved through silica gel chromatography .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(diphenoxyphosphoryl)acetate has been investigated using spectroscopic techniques such as FT-IR and FT-Raman. These studies are supported by quantum chemical computations using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) basis sets. The vibrational data obtained from these analyses are in good agreement with the experimental results. Additionally, natural bond orbital analysis has provided insights into the electronic structure and dominant intramolecular interactions of the molecule .

Chemical Reactions Analysis

Ethyl 2-(diphenoxyphosphoryl)acetate is primarily used as a reagent in organic synthesis. Its role in the Horner–Wadsworth–Emmons reaction is to facilitate the formation of α,β-unsaturated esters with (Z)-selectivity. This reagent is valuable due to its ability to introduce a double bond into a molecular structure with control over the geometry of the resulting alkene .

Physical and Chemical Properties Analysis

The physical properties of Ethyl 2-(diphenoxyphosphoryl)acetate include its boiling point at 220°C under a pressure of 3 mm Hg. As a colorless oil, it has specific solubility characteristics, being soluble in THF and MeCN, and slightly soluble in Et2O and toluene. No special techniques are required for handling this compound, indicating that it is relatively stable and safe to use under normal laboratory conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of α,β-Unsaturated Esters

Ethyl 2-(diphenoxyphosphoryl)acetate, also known as Ethyl 2‐(diphenoxyphosphinyl) acetate or Ando's phosphonate, is recognized for its role in the synthesis of α,β-unsaturated esters. It's a (Z)-selective Horner–Wadsworth–Emmons reagent, offering a precise method for constructing carbon-carbon double bonds in organic compounds. The preparation method involves two steps from commercially available triethyl phosphonoacetate, utilizing phosphorus pentachloride (PCl5) and phenol, achieving a 60% overall yield. This compound can also be prepared through the acylation of diphenyl methylphosphonate or nucleophilic substitution of ethyl bromoacetate with diphenylphosphite or ethyl diphenylphosphite. It's typically supplied as an oil and is commercially available. Handling does not require special techniques, making it a versatile reagent in organic synthesis (Roy, 2013).

Quantum Chemical Calculations in Corrosion Inhibition

In a different context, quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on Ethyl 2-(diphenoxyphosphoryl)acetate derivatives. These studies aimed to determine the relationship between the molecular structure of these compounds and their inhibition efficiency in corrosion processes, particularly for copper in nitric acid media. Theoretical results closely matched experimental data, underscoring the importance of molecular structure in corrosion inhibition efficiency (Zarrouk et al., 2014).

Conformational Analysis of Derivatives

Further research involved the conformational analysis of Ethyl 2-(diphenoxyphosphoryl)acetate derivatives. Using methods like dipole moments, IR spectroscopy, and Density Functional Theory (DFT) calculations, scientists studied the molecular conformations of these compounds in solution. The analysis revealed a conformational equilibrium between various forms, each having specific orientations of substituents at the phosphorus atoms relative to the P=O groups. This detailed understanding of molecular conformations can be pivotal in designing molecules with desired chemical and physical properties (Kuznetsova et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-diphenoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFCYBSUVRGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453612 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(diphenoxyphosphoryl)acetate | |

CAS RN |

16139-79-0 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)